molecular formula C8H7BrO B169500 2-Bromo-2-phenylacetaldehyde CAS No. 16927-13-2

2-Bromo-2-phenylacetaldehyde

Cat. No. B169500
CAS RN: 16927-13-2
M. Wt: 199.04 g/mol
InChI Key: LOUZEJGRHQDABV-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylacetaldehyde is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.05 .


Molecular Structure Analysis

The InChI code for 2-Bromo-2-phenylacetaldehyde is 1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a bromoacetaldehyde group (-CHBrCHO).


Physical And Chemical Properties Analysis

2-Bromo-2-phenylacetaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -70°C .

Scientific Research Applications

Aldehyde Research and Applications

  • Role of Acetaldehyde in Alcohol Effects :Acetaldehyde, a close chemical relative to 2-Bromo-2-phenylacetaldehyde, has been studied extensively for its role in the actions of alcohol. Elevated levels of acetaldehyde during alcohol intoxication can cause various physiological effects, such as alcohol sensitivity, vasodilation, and even contribute to carcinogenesis in chronic intake scenarios. The individual variability in these effects depends on genetic polymorphisms in enzymes metabolizing alcohol and acetaldehyde (Eriksson, 2001).

  • Polymerization of Aldehydes :The polymerization of substituted aldehydes, including those with halogens like bromine, has been systematically studied. This research focuses on preparation, purification, and characterization of monomers, mechanisms of polymerization, thermodynamics, stereochemistry, and the properties of resulting polymers. The practical applications of these polymers are also discussed, indicating potential future uses in various fields (Kubisa et al., 1980).

  • Synthesis and Applications in Organic Chemistry :Advances in organometallic chemistry and catalysis in aqueous-organic two-phase systems have shown that most carbonylation reactions, including those involving halides and olefins, can be successfully applied under biphasic conditions. This includes the synthesis of complex molecules and intermediates for pharmaceuticals and other chemicals, demonstrating the versatility of aldehydes and halogenated compounds in chemical synthesis (Bertoux et al., 1999).

Safety And Hazards

2-Bromo-2-phenylacetaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H311, H331, and H341 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-2-phenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUZEJGRHQDABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447228
Record name 2-Bromo-2-phenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-phenylacetaldehyde

CAS RN

16927-13-2
Record name 2-Bromo-2-phenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenyl-acetaldehyde (1 g, 8.3 mmol) in CH2Cl2 (3 mL) was added dropwise a solution of Br2 (1.3 g, 8.3 mmol) in CH2Cl2 (3 mL) at −10° C. over 30 min. The resulting solution was allowed to warm to rt and then heated to reflux overnight. Aqueous NaHCO3 was added to the cooled mixture and the solution was extracted with CH2Cl2. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated to afford crude bromo-phenyl-acetaldehyde (1 g, 5.05 mmol, 61%) as a green liquid which was taken to the next step directly. Anal. Calcd. for C8H7BrO m/z 198.0, found: 198.0 GC-MS (M)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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